molecular formula C23H28N2O4S B11598122 Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B11598122
M. Wt: 428.5 g/mol
InChI Key: RHFSBXUJJHMUSG-UHFFFAOYSA-N
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Description

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of advanced technologies and equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • ETHYL 2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE
  • ETHYL 4,5-DIMETHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O4S/c1-3-29-23(28)19-15(2)20(21(27)24-17-12-8-5-9-13-17)30-22(19)25-18(26)14-16-10-6-4-7-11-16/h4,6-7,10-11,17H,3,5,8-9,12-14H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

RHFSBXUJJHMUSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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